3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic acid pinacol ester group, which enhances its stability and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methylthio positions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution.
Scientific Research Applications
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transmetalation step by stabilizing the intermediate complex .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methylthio substituents.
4-Methylphenylboronic Acid Pinacol Ester: Similar but lacks the fluorine substituent.
3-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methyl and methylthio substituents.
Uniqueness
3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methylthio groups, which enhance its reactivity and selectivity in various chemical reactions. These substituents also provide additional sites for functionalization, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-(3-fluoro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPSJOLFUWYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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